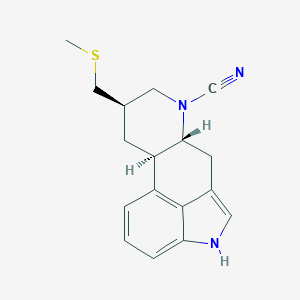

N-Despropyl Pergolide 6-Carbonitrile

Overview

Description

N-Despropyl Pergolide 6-Carbonitrile is a compound belonging to the ergoline family of chemicals. It has a molecular formula of C₁₇H₁₉N₃S and a molecular weight of 297.42 g/mol . This compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use .

Preparation Methods

The synthesis of N-Despropyl Pergolide 6-Carbonitrile involves several steps. One common synthetic route includes the reaction of ergoline derivatives with specific reagents under controlled conditions. The exact reaction conditions and reagents used can vary, but typically involve the use of solvents such as chloroform, dichloromethane, dimethylformamide, and methanol

Chemical Reactions Analysis

N-Despropyl Pergolide 6-Carbonitrile undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-Despropyl Pergolide 6-Carbonitrile has several scientific research applications, including:

Chemistry: It is used as a reference standard in various chemical analyses and studies.

Biology: It is used in studies involving the ergoline family of compounds, particularly in understanding their biological activities.

Medicine: Research involving this compound helps in understanding the pharmacological properties of ergoline derivatives.

Mechanism of Action

The mechanism of action of N-Despropyl Pergolide 6-Carbonitrile involves its interaction with specific molecular targets and pathways. As an ergoline derivative, it likely interacts with dopamine receptors, similar to other compounds in this family. The exact pathways and molecular targets are still under investigation, but it is believed to exert its effects through modulation of neurotransmitter systems .

Comparison with Similar Compounds

N-Despropyl Pergolide 6-Carbonitrile can be compared with other ergoline derivatives, such as:

Pergolide: A dopamine agonist used in the treatment of Parkinson’s disease.

Bromocriptine: Another dopamine agonist used for similar medical conditions.

Cabergoline: Known for its long-acting dopamine agonist properties.

What sets this compound apart is its specific structural modifications, which may confer unique biological activities and research applications .

Biological Activity

N-Despropyl Pergolide 6-Carbonitrile is a significant metabolite of pergolide, a known dopamine agonist used primarily in the treatment of Parkinson's disease. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile. This article explores the compound's pharmacological effects, metabolism, and clinical implications based on diverse research findings.

Chemical Structure and Properties

This compound is derived from pergolide through the process of N-despropylation. The structural modifications result in altered receptor binding affinities and pharmacokinetics.

Chemical Formula : CHNS

Molecular Weight : 258.38 g/mol

CAS Number : 66104-22-1

Pharmacological Mechanism

N-Despropyl Pergolide primarily acts as a dopamine receptor agonist , targeting D1 and D2 receptors in the central nervous system. This action mimics dopamine's effects, which are crucial for regulating movement and coordination, thus providing symptomatic relief in Parkinson's disease.

- Dopamine Receptor Agonism : Binds to D1 and D2 receptors, facilitating dopaminergic signaling.

- Sympathomimetic Effects : May induce peripheral sympathetic responses, influencing blood pressure and heart rate.

Metabolism and Pharmacokinetics

N-Despropyl Pergolide is predominantly formed through hepatic metabolism of pergolide, with subsequent pathways leading to various metabolites, some of which retain biological activity.

Key Metabolic Pathways

- Primary Metabolite Formation : N-despropylation occurs extensively in the liver.

- Further Metabolism : Involves hydroxylation and conjugation, leading to inactive metabolites excreted via urine.

Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Half-life | Approximately 6 hours |

| Bioavailability | Approximately 45%-55% |

| Volume of Distribution | 7.5 L/kg |

| Clearance | 47 L/h |

Clinical Efficacy

Clinical studies have shown that pergolide, including its metabolite N-despropyl Pergolide, effectively alleviates symptoms associated with Parkinson's disease and Restless Legs Syndrome (RLS). The efficacy is often evaluated through metrics such as the frequency of periodic limb movements and overall sleep quality.

Case Studies

- Parkinson's Disease Management : In a clinical trial involving patients with advanced Parkinson's disease, treatment with pergolide resulted in significant improvements in motor function compared to placebo controls.

- Restless Legs Syndrome : A study highlighted that patients receiving pergolide showed a marked reduction in the frequency of limb movements during sleep (PLMS-I decreased from 48.5/hr to 11.5/hr), demonstrating its effectiveness in managing RLS symptoms .

Safety Profile

While N-despropyl Pergolide exhibits therapeutic benefits, it is essential to consider potential adverse effects. Commonly reported side effects include:

- Nausea

- Dizziness

- Orthostatic hypotension

- Sleep disturbances

The risk of serious cardiovascular events has led to increased scrutiny regarding the long-term use of pergolide derivatives .

Properties

IUPAC Name |

(6aR,9R,10aR)-9-(methylsulfanylmethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-7-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3S/c1-21-9-11-5-14-13-3-2-4-15-17(13)12(7-19-15)6-16(14)20(8-11)10-18/h2-4,7,11,14,16,19H,5-6,8-9H2,1H3/t11-,14-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZIXEANONFXIBU-DJSGYFEHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC[C@@H]1C[C@H]2[C@@H](CC3=CNC4=CC=CC2=C34)N(C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40575989 | |

| Record name | (8beta)-8-[(Methylsulfanyl)methyl]ergoline-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40575989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98988-34-2 | |

| Record name | (8beta)-8-[(Methylsulfanyl)methyl]ergoline-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40575989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.